molecular formula C7H18Cl2N2 B1453235 Cycloheptylhydrazine dihydrochloride CAS No. 1258640-59-3

Cycloheptylhydrazine dihydrochloride

Cat. No. B1453235
M. Wt: 201.13 g/mol
InChI Key: LVPFPJDPHFFJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloheptylhydrazine dihydrochloride is a chemical compound with the CAS Number: 1258640-59-3 . It has a molecular weight of 201.14 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-cycloheptylhydrazine dihydrochloride . The InChI code is 1S/C7H16N2.2ClH/c8-9-7-5-3-1-2-4-6-7;;/h7,9H,1-6,8H2;2*1H .


Physical And Chemical Properties Analysis

Cycloheptylhydrazine dihydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 201.14 .

Scientific Research Applications

1. Enantioselective Analysis in Clinical Pharmacokinetics Cyclophosphamide (CY), a prominent immunosuppressive agent, is metabolized into active 4-hydroxycyclophosphamide (HCY). The study by de Castro et al. (2016) highlighted the significance of enantioselectivity in CY metabolism concerning treatment efficacy and potential complications. They developed and validated a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing HCY enantiomers in human plasma. This method was applied to assess the kinetic disposition of HCY in a patient undergoing stem cell transplantation, revealing enantioselectivity in the pharmacokinetics of HCY (de Castro et al., 2016).

2. Synthetic Applications in Medicinal Chemistry The synthesis of various heterocyclic compounds, including acidic cycloalkanoindoles (tetrahydrocarbazole-, cyclopentindole-, and cycloheptindole-1-acetic acids), has been explored. These compounds were synthesized through Fischer indolization between a phenylhydrazine and a 1-alkyl-2-oxocycloalkaneacetic acid ester. Notably, 1-ethyl-8-n-propyl-1,2,3,4-tetrahydrocarbazole-1-acetic acid (AY-24 873) emerged as the most potent compound in this series, significantly reducing established adjuvant arthritis in rats (Asselin et al., 1976).

3. One-Pot Synthesis in Organic Chemistry A metal-free one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides was reported by Xiao et al. (2012). This process involved condensation, cyclization, and dehydrogenation steps, utilizing molecular oxygen as an oxidant. The method yielded various substituted carbazoles in moderate to good yields, highlighting its potential in organic synthesis (Xiao et al., 2012).

properties

IUPAC Name

cycloheptylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-9-7-5-3-1-2-4-6-7;;/h7,9H,1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPFPJDPHFFJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptylhydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloheptylhydrazine dihydrochloride
Reactant of Route 2
Cycloheptylhydrazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Cycloheptylhydrazine dihydrochloride
Reactant of Route 4
Cycloheptylhydrazine dihydrochloride
Reactant of Route 5
Cycloheptylhydrazine dihydrochloride
Reactant of Route 6
Cycloheptylhydrazine dihydrochloride

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